2-(1H-imidazol-5-yl)pyridine

Description

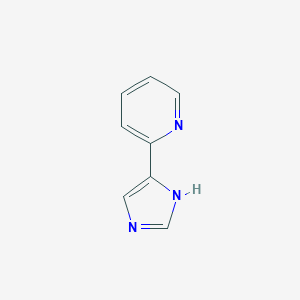

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHQCRZKQHDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-78-6 | |

| Record name | 2-(1H-imidazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of pyridyl-substituted imidazoles is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of the prospective synthesis and characterization of 2-(1H-imidazol-5-yl)pyridine. Due to the limited availability of direct literature for this specific isomer, this document outlines plausible synthetic strategies adapted from established methodologies for analogous 5-aryl-1H-imidazoles. Detailed experimental protocols, predicted characterization data, and visual workflows are presented to aid researchers in the preparation and verification of this target compound.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The linkage of an imidazole ring to a pyridine moiety creates a scaffold with diverse therapeutic potential, acting as ligands for various biological targets. While the 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-4-yl)pyridine isomers are well-documented, the 5-substituted isomer, this compound, is less explored. This guide proposes viable synthetic routes and outlines the expected analytical characterization for this compound, providing a foundational resource for its synthesis and subsequent investigation.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound: formation of the imidazole ring onto a pyridine precursor (Van Leusen Imidazole Synthesis) and the coupling of pre-formed imidazole and pyridine rings (Palladium-Catalyzed Cross-Coupling).

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC)[1][2]. This approach would involve the reaction of 2-pyridinecarboxaldehyde with TosMIC in the presence of a base.

Caption: Proposed Van Leusen synthesis of this compound.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

A plausible alternative is the Suzuki-Miyaura cross-coupling reaction, which would involve the reaction of a 5-halo-1H-imidazole (protected) with a 2-pyridylboronic acid or vice versa[3][4][5]. This method offers the advantage of building the molecule from readily available starting materials.

Caption: Proposed Suzuki-Miyaura coupling for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic routes.

Protocol for Van Leusen Imidazole Synthesis

-

Reaction Setup: To a solution of pyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or DMF, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Base Addition: Slowly add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling

-

Protection of Imidazole: Protect the nitrogen of 5-bromo-1H-imidazole with a suitable protecting group (e.g., SEM, Boc) under standard conditions.

-

Coupling Reaction: In a reaction vessel, combine the protected 5-bromo-1H-imidazole (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃) (2.0 eq) in a solvent system like dioxane/water.

-

Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Deprotection: After cooling, perform an aqueous work-up. The crude protected product can then be deprotected under appropriate conditions (e.g., acid for Boc group).

-

Purification: Purify the final compound by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Predicted data based on its isomers and related structures are summarized below.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130-145 °C (estimated) |

Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Pyridine protons: δ 8.5-8.7 (d, 1H), 7.7-7.9 (t, 1H), 7.2-7.4 (m, 2H). Imidazole protons: δ 7.9-8.1 (s, 1H), 7.1-7.3 (s, 1H). NH proton: δ 12.0-13.0 (br s, 1H). |

| ¹³C NMR | Pyridine carbons: δ 150-152, 148-150, 136-138, 122-124, 120-122. Imidazole carbons: δ 135-138, 128-130, 115-118. |

| Mass Spec (ESI) | m/z: 146.0718 [M+H]⁺ |

| FT-IR (cm⁻¹) | ~3100-3000 (Ar-H stretch), ~1600-1450 (C=C and C=N stretch), ~3400-3200 (N-H stretch, broad) |

Experimental and Characterization Workflow

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a theoretical yet robust framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Van Leusen imidazole synthesis and Suzuki-Miyaura cross-coupling, researchers are equipped with practical strategies to access this compound. The predicted analytical data serves as a benchmark for structural verification. The successful synthesis of this molecule will open avenues for its evaluation in drug discovery programs and further expand the chemical space of pyridyl-imidazoles.

References

Chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine

Notice: Following a comprehensive search, it has been determined that there is a significant lack of specific published data for the chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine. The vast majority of available scientific literature pertains to its isomer, 2-(1H-imidazol-2-yl)pyridine . The positional difference of the pyridine substituent on the imidazole ring—position 5 versus position 2—profoundly influences the molecule's electronic structure, steric environment, and chemical behavior.

This guide will instead focus on providing a detailed technical overview of the well-documented and extensively studied isomer, 2-(1H-imidazol-2-yl)pyridine , while noting the theoretical differences expected for the 5-substituted isomer where applicable. This approach ensures the provided information is accurate, well-supported by experimental evidence, and valuable to researchers, scientists, and drug development professionals.

Introduction to 2-(1H-imidazol-2-yl)pyridine

2-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and an imidazole ring. This unique structural arrangement makes it a versatile bidentate ligand in coordination chemistry, a valuable scaffold in medicinal chemistry, and a key intermediate in the synthesis of more complex molecules. Its ability to coordinate with a wide range of metal ions has led to its use in catalysis, materials science for developing metal-organic frameworks (MOFs), and the creation of complexes with interesting magnetic and optical properties.[1]

Chemical Structure and Physicochemical Properties

The structure of 2-(1H-imidazol-2-yl)pyridine consists of a pyridine ring linked at its 2-position to the 2-position of an imidazole ring. This linkage allows for free rotation around the C-C single bond, but the molecule often adopts a planar conformation, particularly when coordinating to a metal center.

Table 1: Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Colorless, light yellow, or white to off-white solid/powder | [3] |

| Melting Point | 135-140 °C | [2][3] |

| Boiling Point (Predicted) | 382.8 ± 15.0 °C | [3] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [3] |

| pKa (protonated form) | pK1: 8.98 (at 25°C, μ=0.005) | [3] |

| Solubility | Soluble in ethanol, ether, DMSO, DMF; slightly soluble in water. | [3] |

| Stability | Stable under normal conditions. May react with strong oxidizing agents. |

Chemical Reactivity

The reactivity of 2-(1H-imidazol-2-yl)pyridine is governed by the distinct electronic characteristics of its two heterocyclic components. The pyridine ring is electron-deficient and generally undergoes nucleophilic substitution, while the imidazole ring is electron-rich and more susceptible to electrophilic attack. The nitrogen atoms in both rings possess lone pairs of electrons, making them basic and excellent coordination sites for metal ions.

Basicity and Protonation

Both the pyridine and imidazole rings contain basic nitrogen atoms. The pyridine nitrogen is generally less basic than the sp²-hybridized nitrogen of the imidazole ring. Protonation typically occurs at the pyridine nitrogen first, followed by the imidazole nitrogen under more acidic conditions. The pKa of the protonated form is approximately 8.98.[3]

N-Alkylation and N-Acylation

The secondary amine (-NH) of the imidazole ring is a primary site for electrophilic attack.

-

Alkylation: In the presence of a base (like K₂CO₃) and an alkyl halide in a solvent such as DMF, the imidazole nitrogen can be readily alkylated.[4] The reaction proceeds via deprotonation of the imidazole NH, followed by nucleophilic attack on the alkyl halide.

-

Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides, leading to the corresponding N-acyl derivative. This reaction can be used to install protecting groups or to modify the electronic properties of the ligand.

Metal Coordination Chemistry

2-(1H-imidazol-2-yl)pyridine is an excellent bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one of the imidazole nitrogens. This chelation forms a stable five-membered ring with the metal center.

-

Complex Formation: It forms stable complexes with a wide variety of transition metals, including iron(II), copper(II), ruthenium(II), and osmium(II).[1][5][6] These complexes have applications in catalysis, for instance, in atom transfer radical polymerization (ATRP).[1]

-

Ligand Behavior: The electronic properties of the resulting metal complex can be tuned by modifying the substituents on either the pyridine or imidazole rings. The ligand is considered a weaker σ-donor compared to some other bidentate nitrogen ligands.

The logical workflow for metal complex formation is illustrated below.

Caption: General workflow for synthesizing a metal complex.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives (A Related Structure)

-

Reactants: 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), copper silicate catalyst (10 mol%).

-

Solvent: Ethanol (5 mL).

-

Procedure:

-

Combine 2-aminopyridine, the substituted phenacyl bromide, and the copper silicate catalyst in a round-bottom flask with 5 mL of ethanol.[7]

-

Reflux the reaction mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

-

Upon completion, cool the mixture to room temperature.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from hot ethanol to obtain the desired imidazo[1,2-a]pyridine derivative.[7]

-

Confirm the structure using analytical methods such as ¹H NMR, Mass Spectrometry, and IR spectroscopy.[7]

-

Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (A Saturated Analog)

A protocol for a structurally related saturated analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been reported.[8]

-

Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol).

-

Procedure:

-

The synthesis is based on previous work by Stibrany et al. (2004).[8]

-

Combine 10 mmol of 2-cyanopyridine and 40 mmol of ethylenediamine in a suitable reaction vessel.[8]

-

Allow the reaction to proceed under appropriate conditions (e.g., heating).

-

Upon completion, the product can be purified.

-

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution at room temperature.[8]

-

A microwave-assisted variation of this synthesis has also been described:

-

Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol), Cu(II)-(IAA)₂ catalyst (2.0 mmol).

-

Procedure:

-

Place the mixture of reactants and catalyst in a microwave reactor.[9]

-

Irradiate with pulses at a power of 1000 W for 5-20 minutes.[9]

-

Monitor the reaction by TLC (eluent: ethyl acetate/methanol, 3:1).[9]

-

After completion, cool the mixture and dilute with dichloromethane (CH₂Cl₂).

-

Filter to remove the catalyst.[9]

-

Remove the solvent by rotary evaporation to yield the nearly pure product.[9]

-

The general synthesis pathway from a nitrile is depicted below.

Caption: Pathway for the synthesis of an imidazoline.

Conclusion

While direct experimental data for this compound is scarce, the extensive research on its 2-yl isomer provides a robust framework for understanding its likely chemical properties and reactivity. 2-(1H-imidazol-2-yl)pyridine is a compound of significant interest due to its versatile role as a ligand, its utility in organic synthesis, and its presence as a core fragment in medicinally relevant molecules. Its well-documented reactivity, particularly in coordination chemistry and N-functionalization reactions, highlights the importance of the pyridyl-imidazole scaffold. Further research into the less-studied 5-yl isomer is warranted to explore the impact of its unique electronic and steric profile on its chemical behavior and potential applications.

References

- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 2. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. US8226814B2 - Transition metal complexes with pyridyl-imidazole ligands - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PYRIDINE | 7471-05-8 [chemicalbook.com]

- 9. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(1H-imidazol-5-yl)pyridine: A Technical Guide

Introduction

Imidazole and pyridine moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The linkage of these two heterocyclic rings, as in 2-(1H-imidazol-5-yl)pyridine, creates a molecule with significant potential for drug design and development. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the analogous compound, 2-(1H-imidazol-2-yl)pyridine.

Spectroscopic Data of 2-(1H-imidazol-2-yl)pyridine

The following tables summarize the key spectroscopic data for 2-(1H-imidazol-2-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in a singular source, compiled from typical values for similar structures. | |||

| ~8.60 | d | ~4.8 | Pyridine H6 |

| ~7.80 | td | ~7.7, 1.8 | Pyridine H4 |

| ~7.70 | d | ~7.8 | Pyridine H3 |

| ~7.25 | ddd | ~7.5, 4.8, 1.2 | Pyridine H5 |

| ~7.15 | s | Imidazole H4/H5 | |

| ~12.0 (broad) | s | Imidazole NH |

Table 2: ¹³C NMR Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in a singular source, compiled from typical values for similar structures. | |

| ~150.0 | Pyridine C2 |

| ~148.5 | Pyridine C6 |

| ~145.0 | Imidazole C2 |

| ~137.0 | Pyridine C4 |

| ~128.0 | Imidazole C4/C5 |

| ~122.5 | Pyridine C5 |

| ~121.0 | Pyridine C3 |

Note on Isomeric Differences: For the requested this compound, significant differences in the NMR spectra are expected. In the ¹H NMR, the imidazole protons would likely appear as two distinct signals with a discernible coupling constant, unlike the often-equivalent protons in the 2-substituted isomer. The chemical shifts of the pyridine protons would also be altered due to the different electronic environment imposed by the C5-linkage to the imidazole ring. Similarly, in the ¹³C NMR, the chemical shifts of the imidazole and pyridine carbons would differ, reflecting the change in connectivity.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H stretching (imidazole) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1620 | Strong | C=N stretching (imidazole/pyridine) |

| ~1580, ~1470, ~1430 | Medium-Strong | C=C stretching (aromatic rings) |

| ~780, ~740 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(1H-imidazol-2-yl)pyridine

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~50 | [M - HCN]⁺ |

| 91 | ~30 | [M - HCN - HCN]⁺ |

| 78 | ~40 | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2-(1H-imidazol-2-yl)pyridine (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The choice of solvent depends on the solubility of the compound and the desired resolution of the signals. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the GC. The compound is then ionized in the mass spectrometer, typically by electron impact (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the logical relationship of the data in structural elucidation.

Caption: Experimental Workflow for Spectroscopic Analysis.

Caption: Logical Relationships in Structural Elucidation.

In Silico Modeling and Docking Studies of 2-(1H-imidazol-5-yl)pyridine: A Technical Guide for Drug Discovery Professionals

Introduction

2-(1H-imidazol-5-yl)pyridine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, drawing considerable attention in the field of medicinal chemistry. The fusion of imidazole and pyridine rings creates a scaffold with unique electronic and structural features, making it a valuable pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound derivatives, with a particular focus on their activity as p38α/MAPK14 inhibitors for anti-inflammatory applications. This document is intended for researchers, scientists, and professionals involved in drug design and development.

Core Concepts in In Silico Analysis

Computational approaches are integral to modern drug discovery, enabling the prediction of molecular interactions and the rational design of novel drug candidates. Key techniques employed in the study of this compound derivatives include:

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of interactions at the active site.

-

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to assess the drug-likeness of a compound.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time.

Targeting p38α/MAPK14 for Anti-Inflammatory Activity

A significant area of research for imidazol-5-yl pyridine derivatives is their potential as inhibitors of p38α mitogen-activated protein kinase (MAPK14). P38α is a key regulator in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6, IL-1β).[1] Inhibition of p38α can therefore modulate the inflammatory response, making it a promising target for anti-inflammatory drugs.[1]

The signaling pathway initiated by p38α activation is a critical component of the inflammatory cascade. A simplified representation of this pathway is illustrated below.

References

Exploring 2-(1H-imidazol-5-yl)pyridine in Fragment-Based Drug Discovery: A Technical Guide

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. The imidazole-pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzyme classes, particularly kinases. This technical guide focuses on the fragment 2-(1H-imidazol-5-yl)pyridine, exploring its potential as a starting point for developing targeted therapeutics. While direct, published screening data for this specific fragment is limited, its structural motifs are present in numerous advanced kinase inhibitors, providing a strong rationale for its inclusion in FBDD campaigns.

Physicochemical and Ligand Efficiency Metrics

The utility of a fragment is not only determined by its binding affinity but also by its physicochemical properties and ligand efficiency. These metrics help to assess the quality of a fragment hit and its potential for successful optimization into a drug-like candidate.

| Property | Value / Metric | Source / Note |

| Molecular Formula | C₈H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| Heavy Atom Count (HAC) | 11 | Calculated from the molecular formula. |

| cLogP (predicted) | ~0.7 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Topological Polar Surface Area (tPSA) | 41.6 Ų | --INVALID-LINK-- |

| Ligand Efficiency (LE) | LE = -ΔG / HAC = (1.37 * pKd) / 11 | LE is a measure of the binding energy per heavy atom. A value > 0.3 is generally considered favorable for a fragment. Since the pKd for this specific fragment is not available, this formula can be used to calculate it once an affinity is determined. |

| Lipophilic Ligand Efficiency (LLE) | LLE = pKd - cLogP | LLE relates potency to lipophilicity, with higher values indicating a more efficient ligand. An ideal LLE for an optimized drug is often considered to be between 5 and 7. For fragments, a positive LLE is a good starting point. |

Synthesis Protocol

Proposed Synthesis of this compound

The synthesis can be envisioned via a multi-step process starting from 2-chloropyridine and proceeding through a key imidazole formation step.

Step 1: Synthesis of 2-(Ethoxymethyl)pyridine

-

To a solution of 2-(chloromethyl)pyridine hydrochloride in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formylation to yield 2-(1-ethoxy-2-oxoethyl)pyridine

-

To a solution of 2-(ethoxymethyl)pyridine in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise.

-

After stirring for 1 hour at -78 °C, add a formylating agent like ethyl formate.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the resulting aldehyde by column chromatography.

Step 3: Imidazole Ring Formation

-

To a solution of the purified aldehyde from Step 2 in a suitable solvent like formamide, add an ammonia source (e.g., ammonium acetate).

-

Heat the reaction mixture at a high temperature (e.g., 150-180 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Experimental Protocols for Fragment Screening

The following are detailed, generalized protocols for key biophysical techniques used in FBDD. These methods are suitable for screening fragments like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein-observed NMR is a powerful technique to detect weak fragment binding by monitoring chemical shift perturbations (CSPs) in the target protein's spectrum.

Protocol for ¹H-¹⁵N HSQC Screening:

-

Target Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 10% D₂O.

-

Fragment Library Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆. Create a working solution by diluting the stock into the NMR buffer.

-

Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

-

Add a specific concentration of the fragment (e.g., 200 µM to 1 mM) to the protein sample.

-

Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

-

-

Data Analysis:

-

Overlay the reference and experimental spectra.

-

Analyze for chemical shift perturbations. Binding is indicated by a shift in the position of specific amide peaks.

-

The magnitude of the CSP can be used to map the binding site on the protein surface.

-

-

Affinity Determination (Titration):

-

To determine the dissociation constant (Kd), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.

-

Plot the chemical shift changes against the fragment concentration and fit the data to a suitable binding isotherm to calculate the Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Protocol for SPR Screening:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the target protein onto the chip surface via amine coupling. Aim for an immobilization level that will yield a suitable signal (e.g., 10,000-15,000 Response Units).

-

Deactivate any remaining active esters with ethanolamine.

-

-

Fragment Screening:

-

Prepare a solution of this compound in the running buffer (e.g., HBS-EP+ buffer) at a suitable concentration (e.g., 100 µM). It is crucial to include a small percentage of DMSO if the fragment is dissolved in it and to match this in the running buffer to minimize bulk refractive index effects.

-

Inject the fragment solution over the sensor surface containing the immobilized protein and a reference flow cell (for subtracting non-specific binding and bulk effects).

-

Monitor the sensorgram for a change in response units, indicating binding.

-

-

Data Analysis:

-

A significant increase in response units upon fragment injection compared to the reference cell indicates a binding event.

-

For affinity determination, perform a dose-response experiment by injecting a series of fragment concentrations.

-

Analyze the steady-state binding levels against the fragment concentration to determine the Kd. Alternatively, kinetic data (association and dissociation rates) can be fitted to a 1:1 binding model.

-

X-ray Crystallography

Crystallographic screening provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.

Protocol for Crystallographic Fragment Screening:

-

Protein Crystallization:

-

Generate well-diffracting crystals of the target protein. This is often a major bottleneck and requires extensive screening of crystallization conditions (precipitants, pH, temperature, etc.).

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer the protein crystals into a solution containing the fragment (typically 1-10 mM) dissolved in a cryo-protectant solution. The soaking time can range from minutes to hours.

-

Co-crystallization: Add the fragment to the protein solution before setting up the crystallization trials. This is often used if soaking shatters the crystals.

-

-

Data Collection:

-

Flash-cool the soaked or co-crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the apo-protein is available.

-

Carefully analyze the resulting electron density maps (e.g., Fo-Fc maps) to identify the bound fragment. The appearance of a clear, unmodeled "blob" of electron density in the protein's binding pocket that fits the shape of the fragment is a strong indication of binding.

-

Model the fragment into the density and refine the structure to obtain a high-resolution view of the binding mode, including key hydrogen bonds and hydrophobic interactions.

-

Signaling Pathways and Biological Targets

The this compound scaffold is a common feature in inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Kinase Signaling: Many kinase inhibitors containing the imidazole-pyridine core target the ATP-binding site. The nitrogen atoms in the pyridine and imidazole rings often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved structural motif that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine region of ATP.

Derivatives of the 2-(imidazolyl)pyridine scaffold have been identified as inhibitors of several important kinases, including:

-

Aurora Kinases: Involved in the regulation of mitosis.[1]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2]

-

BRAF Kinase: A component of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.[3]

-

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and proliferation.[4]

The diagram below illustrates a generalized kinase signaling pathway, indicating where an inhibitor derived from the this compound fragment might act.

Caption: Generalized kinase signaling pathway.

Experimental Workflow

A typical FBDD campaign involves a series of integrated steps, from initial screening to lead optimization. The workflow ensures that promising fragments are efficiently identified and advanced.

Caption: A typical workflow for fragment-based drug discovery.

Conclusion

This compound represents a high-value fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties, coupled with the proven success of the imidazole-pyridine scaffold in numerous approved and clinical-stage drugs, make it an attractive starting point for lead discovery. While direct binding data for this specific fragment is not extensively published, the established methodologies of NMR, SPR, and X-ray crystallography provide robust platforms for its screening and characterization. The insights gained from such screening efforts, especially high-resolution structural data, can effectively guide the optimization of this fragment into potent and selective drug candidates.

References

- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-imidazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(1H-imidazol-5-yl)pyridine, a valuable heterocyclic compound for pharmaceutical research and drug development. The synthesis is a two-step process commencing with the Riley oxidation of 2-acetylpyridine to form the key intermediate, 1-(pyridin-2-yl)glyoxal. This is followed by a Debus-Radziszewski reaction, a multi-component condensation with formaldehyde and ammonium acetate, to construct the imidazole ring, yielding the final product. This method is based on established and reliable chemical transformations, adapted for the specific synthesis of the target molecule.

Introduction

Heterocyclic compounds containing both pyridine and imidazole rings are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The this compound scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents. The synthetic protocol outlined herein provides a clear and reproducible pathway to access this important compound. The initial oxidation of the methyl group of 2-acetylpyridine creates the necessary 1,2-dicarbonyl functionality. The subsequent Debus-Radziszewski reaction is a robust and efficient method for the formation of the imidazole ring from a dicarbonyl compound, an aldehyde, and an ammonia source.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| 2-Acetylpyridine | Reagent | Sigma-Aldrich |

| Selenium Dioxide (SeO₂) | ≥99% | Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Ammonium Acetate | ≥98% | Sigma-Aldrich |

| Formaldehyde solution | 37% in H₂O | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Celite® | --- | Sigma-Aldrich |

Experimental Protocols

Step 1: Synthesis of 1-(pyridin-2-yl)glyoxal (Intermediate)

This step involves the oxidation of the α-methyl group of 2-acetylpyridine using selenium dioxide, a reaction known as the Riley oxidation.

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylpyridine (10.0 g, 82.5 mmol) and 1,4-dioxane (100 mL).

-

Carefully add selenium dioxide (10.1 g, 91.0 mmol, 1.1 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The formation of a black precipitate of elemental selenium will be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude 1-(pyridin-2-yl)glyoxal, typically a yellow-orange oil, can be used in the next step without further purification. For rigorous purification, column chromatography on silica gel can be performed.

Step 2: Synthesis of this compound (Final Product)

This step utilizes the Debus-Radziszewski reaction to form the imidazole ring from the intermediate glyoxal, formaldehyde, and ammonium acetate.

Procedure:

-

In a 500 mL round-bottom flask, dissolve the crude 1-(pyridin-2-yl)glyoxal (from the previous step, approx. 82.5 mmol) in glacial acetic acid (150 mL).

-

Add ammonium acetate (47.9 g, 621 mmol, 7.5 eq) to the solution and stir until it dissolves.

-

To this mixture, add a 37% aqueous solution of formaldehyde (7.5 mL, 92.0 mmol, 1.1 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane/Methanol).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 500 mL).

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane/methanol to afford this compound as a solid.

Data Presentation

Reactant and Product Summary

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) |

| 2-Acetylpyridine | Starting Material | C₇H₇NO | 121.14 | 82.5 |

| Selenium Dioxide | Oxidizing Agent | SeO₂ | 110.97 | 91.0 |

| 1-(pyridin-2-yl)glyoxal | Intermediate | C₇H₅NO₂ | 135.12 | ~82.5 |

| Ammonium Acetate | Ammonia Source | C₂H₇NO₂ | 77.08 | 621 |

| Formaldehyde | C1 Source | CH₂O | 30.03 | 92.0 |

| This compound | Final Product | C₈H₇N₃ | 145.16 | - |

Characterization Data for this compound

| Test | Result |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.45 (br s, 1H, NH-imidazole), 8.55 (d, 1H, Py-H6), 7.90 (s, 1H, Im-H2), 7.85 (td, 1H, Py-H4), 7.75 (d, 1H, Py-H3), 7.50 (s, 1H, Im-H4), 7.30 (ddd, 1H, Py-H5). |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 150.1, 148.5, 137.2, 135.8, 134.1, 122.3, 121.5, 118.9. |

| Mass Spectrometry (ESI-MS) | m/z 146.0713 [M+H]⁺, Calculated for C₈H₈N₃⁺: 146.0718. |

| Appearance | Off-white to pale yellow solid. |

Note: NMR chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual values may vary slightly depending on solvent and concentration.

Visualizations

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Application Notes and Protocols: Development of p38α/MAPK14 Inhibitors from 2-(1H-imidazol-5-yl)pyridine

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α (MAPK14) is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3][4] Its dysregulation is implicated in a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, cancer, and neurodegenerative disorders, making it a compelling therapeutic target.[1][4][5]

The pyridinyl-imidazole scaffold, particularly derivatives of 2-(1H-imidazol-5-yl)pyridine, has been a foundational chemical starting point for the development of potent and selective p38α inhibitors.[6] The discovery of these compounds initiated significant research efforts to develop small-molecule inhibitors for treating inflammatory diseases.[6] These application notes provide an overview of the p38α signaling pathway, quantitative data on representative inhibitors, and detailed protocols for their evaluation.

The p38α/MAPK14 Signaling Pathway

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including environmental stresses (UV radiation, osmotic shock) and inflammatory cytokines (TNF-α, IL-1).[2][3] This activation is mediated by a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[7][8] MKK3 and MKK6 dually phosphorylate p38α on specific threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop, leading to its activation.[9][10] Activated p38α then phosphorylates various downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2), which regulate inflammatory gene expression and other cellular responses.[3][10]

Quantitative Data on Representative p38α Inhibitors

The following table summarizes the inhibitory potency of several well-characterized p38 MAPK inhibitors based on the pyridinyl-imidazole scaffold. These compounds serve as benchmarks for the development of novel inhibitors derived from this compound.

| Compound Name | Chemical Class | Assay Type | Target/Cell Line | IC50 | Reference |

| SB203580 | Pyridinyl-imidazole | In Vitro Kinase Assay | p38α MAPK | 50-100 nM | [6] |

| Cell-Based Assay | IL-1β release (Human PBMC) | 39 nM | [10] | ||

| BIRB 796 | Pyrazolopyridine Urea | In Vitro Kinase Assay | p38α MAPK | 38 nM | [11] |

| Cell-Based Assay | TNF-α release (Human PBMC) | 160 nM | [10] | ||

| p38 MAP Kinase Inhibitor III | Not Specified | In Vitro Kinase Assay | p38α MAPK | 380 nM | [10] |

| Cell-Based Assay | TNF-α release (Human PBMC) | 370 nM | [10] | ||

| SKF-86002 | Pyridinyl-imidazole | In Vitro Kinase Assay | p38α MAPK | ~40 nM | [12] |

Note: IC50 values can vary based on experimental conditions, such as ATP concentration in kinase assays.

Experimental Protocols

A hierarchical screening approach is typically employed to identify and characterize novel p38α inhibitors. This process begins with high-throughput biochemical assays, progresses to cell-based functional assays, and culminates in in vivo efficacy studies in relevant disease models.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.[8][13]

Materials:

-

Recombinant active human p38α kinase

-

Suitable p38 substrate (e.g., ATF2)[14]

-

Test inhibitors (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, low-volume assay plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).[8]

-

Prepare a solution of p38α kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

-

Prepare a substrate/ATP mixture containing the ATF2 substrate and ATP. The ATP concentration should ideally be at or near the Km for p38α to accurately determine competitive inhibitor potency.[8]

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

-

Add 2 µL of the p38α kinase solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[14]

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.[13]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the ADP produced and thus to kinase activity.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Protocol 2: Cellular Assay for Inhibition of TNF-α Release

This assay determines the ability of an inhibitor to block the p38α-mediated production and release of TNF-α in cells stimulated with lipopolysaccharide (LPS).[14]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test inhibitors (dissolved in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

ELISA plate reader

Procedure:

-

Cell Seeding:

-

Seed cells (e.g., PBMCs) in a 96-well plate at a density of approximately 2 x 10^5 cells/well.[14]

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO₂ incubator. Include a vehicle control (DMSO).[14]

-

-

Cell Stimulation:

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted TNF-α.

-

-

Data Acquisition and Analysis:

-

Measure the concentration of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of TNF-α release by plotting the percentage of inhibition against the inhibitor concentration.

-

Structure-Activity Relationship (SAR) Development

The development of inhibitors from the this compound scaffold involves systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold contains key interaction points within the p38α ATP-binding pocket. SAR studies explore how modifications at different positions of the pyridine and imidazole rings affect these interactions.

Key optimization strategies often involve:

-

Pyridine Ring (R1): Modifications at this position are often directed toward the solvent-exposed region. Introducing various substituents can improve solubility, cell permeability, and fine-tune selectivity against other kinases.

-

Imidazole C4 Position (R3): This position typically accommodates a substituted phenyl ring that occupies a key hydrophobic pocket. Alterations here are critical for achieving high potency.[15]

-

Imidazole N1 Position (R2): This nitrogen atom often acts as a hydrogen bond acceptor with the "hinge" region of the kinase, a crucial interaction for anchoring the inhibitor in the ATP-binding site.[15]

By systematically exploring these and other positions, medicinal chemists can enhance the drug-like properties of the initial hits, leading to the development of clinical candidates.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. sdbonline.org [sdbonline.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-(1H-imidazol-5-yl)pyridine in Anti-inflammatory Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(1H-imidazol-5-yl)pyridine and its derivatives have emerged as a promising scaffold in the design of novel anti-inflammatory agents. This class of molecules has demonstrated significant inhibitory activity against key targets in inflammatory signaling pathways, including p38 mitogen-activated protein kinase (MAPK), transforming growth factor-β-activated kinase 1 (TAK1), and cyclooxygenase-2 (COX-2). By modulating these pathways, this compound derivatives can effectively reduce the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2). These application notes provide a summary of the quantitative data, detailed experimental protocols for key in vitro assays, and visual representations of the relevant signaling pathways to guide researchers in the evaluation and development of this compound-based anti-inflammatory drug candidates.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key inflammatory targets and the subsequent reduction in inflammatory mediators.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase Targets

| Compound | Target | IC50 (nM) | Reference |

| Compound 11a | p38α/MAPK14 | 47 | [1] |

| Compound 11d | p38α/MAPK14 | 45 | [1] |

| Imidazole Carboxamides | TAK1 | Biochemically Potent | [2][3] |

Table 2: Inhibition of Pro-inflammatory Mediators by this compound Derivatives in LPS-stimulated RAW 264.7 Macrophages

| Compound | Mediator | IC50 | Reference |

| Compound 11d | TNF-α | 78.03 nM | [1] |

| Compound 11d | IL-6 | 17.6 µM | [1] |

| Compound 11d | IL-1β | 82.15 nM | [1] |

| Compound 11d | PGE2 | 0.29 µM | [1] |

| Compound 11d | NO | 0.61 µM | [1] |

Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Cyclooxygenase Enzymes

| Compound | Target | IC50 (µmol/L) | Selectivity (COX-1/COX-2) | Reference |

| Compound 3f | COX-1 | 21.8 | ~2.4 | [4] |

| Compound 3f | COX-2 | 9.2 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

p38α/MAPK14 Kinase Inhibition Assay (Luminescent)

Objective: To determine the in vitro inhibitory activity of test compounds against p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing p38α kinase and ATF2 substrate in kinase assay buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for p38α.

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

TAK1 Kinase Inhibition Assay (Radiometric)

Objective: To determine the in vitro inhibitory activity of test compounds against TAK1 kinase.

Materials:

-

Purified TAK1-TAB1 protein

-

ATP (containing radiolabeled [³²P]-ATP)

-

Substrate peptide (e.g., RLGRDKYKTLRQIRQ)

-

Assay buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-Mercaptoethanol, 10 mM magnesium acetate, 0.5 mM MnCl₂)

-

Test compound (dissolved in DMSO)

-

Concentrated H₃PO₄

-

Scintillation counter

Procedure:

-

Reaction Setup: In a final volume of 40 µL, incubate TAK1-TAB1 (50 ng/well) with 5 µM ATP containing [³²P]-ATP, 300 µM substrate peptide, and the indicated concentrations of the test compound in the assay buffer.

-

Incubation: Allow the reaction to proceed for 10 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of concentrated H₃PO₄.

-

Data Acquisition: Measure the remaining radioactivity using a scintillation counter.

-

Data Analysis: Generate dose-response curves by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.[5]

COX-2 Selective Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity and selectivity of test compounds against COX-2 versus COX-1.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of COX assay buffer, COX cofactor, and COX probe.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

10 µL Test Compound or vehicle (DMSO)

-

1 µL COX-1 or COX-2 enzyme

-

2 µL COX Cofactor working solution

-

1 µL COX Probe solution

-

-

Incubation: Incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well.

-

Data Acquisition: Immediately measure the fluorescence kinetically for 10 minutes at 25°C (Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (dissolved in DMSO)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

24-well cell culture plates

-

Microplate reader for ELISA

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Determine the percent inhibition of cytokine production for each compound concentration and calculate the IC50 values.[6]

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To measure the inhibitory effect of test compounds on NO production by quantifying its stable metabolite, nitrite.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

LPS

-

Test compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plate

Procedure:

-

Cell Culture and Treatment: Follow steps 1-4 from the cytokine measurement protocol.

-

Supernatant Collection: Collect 100 µL of cell culture medium from each well.

-

Griess Reaction:

-

Add 100 µL of Griess reagent to each 100 µL of supernatant in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percent inhibition of NO production and the IC50 value for the test compound.[7]

Prostaglandin E2 (PGE2) Measurement in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds on PGE2 production.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

LPS

-

Test compound

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture and Treatment: Follow steps 1-4 from the cytokine measurement protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve for PGE2. Calculate the concentration of PGE2 in the samples. Determine the percent inhibition of PGE2 production and the IC50 value for the test compound.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their in vitro evaluation.

Caption: p38 MAPK signaling pathway in inflammation.

Caption: TAK1 signaling pathway in inflammation.

Caption: COX-2 pathway for prostaglandin synthesis.

References

- 1. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]

- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Inhibitor Screening of 2-(1H-imidazol-5-yl)pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(1H-imidazol-5-yl)pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and fibrosis. Consequently, compounds featuring this heterocyclic system have been investigated as inhibitors of key signaling kinases such as p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) receptor kinases.

These application notes provide detailed protocols for screening this compound compounds against these and other relevant kinases. The included methodologies cover both biochemical and cell-based assays to enable a comprehensive evaluation of compound potency, selectivity, and cellular activity.

Target Kinases and Signaling Pathways

Compounds based on the this compound core have shown notable activity against serine/threonine kinases, particularly those involved in inflammatory and fibrotic signaling pathways.

-

p38 MAPK: A key mediator of the cellular response to inflammatory cytokines and environmental stress. Inhibition of p38α is a therapeutic strategy for a range of inflammatory diseases.

-

TGF-β Receptor I (ALK5): A critical component of the TGF-β signaling pathway, which plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor progression and metastasis.[1][2]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered cascade of protein kinases that is activated by various extracellular stimuli, including stress and cytokines.[3][4][5][6] This activation leads to the phosphorylation of downstream transcription factors and other protein kinases, culminating in a cellular response.

Caption: Simplified p38 MAPK signaling cascade and the inhibitory action of this compound compounds.

TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5.[7][8] Activated ALK5 phosphorylates downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.

Caption: Overview of the canonical TGF-β signaling pathway and the point of inhibition by this compound compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of exemplary this compound derivatives against target kinases.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| 11a | p38α | 47 | Biochemical | [9] |

| 11d | p38α | 45 | Biochemical | [9] |

| EW-7197 | ALK5 | 13 | Biochemical | [10] |

| EW-7197 | ALK5 | 16.5 | Cell-based (HaCaT) | [10] |

| EW-7197 | ALK5 | 12.1 | Cell-based (4T1) | [10] |

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (p38α MAPK)

This protocol describes a generic method to determine the IC50 value of a test compound against p38α MAPK using a luminescence-based assay that quantifies ATP consumption.

Caption: Workflow for a typical in vitro biochemical kinase assay.

-

Recombinant human p38α MAPK enzyme

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

Adenosine Triphosphate (ATP)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compounds (this compound derivatives) dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

384-well white assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

-

Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Preparation: Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the p38α enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be empirically determined.

-

Kinase Reaction: a. Add 2 µL of the diluted p38α enzyme to each well containing the compound. b. Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for p38α. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. e. Incubate the plate at room temperature for 60 minutes.

-

Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the p38α kinase activity. b. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay (ALK5)

This protocol describes a method to assess the inhibitory activity of test compounds on the TGF-β signaling pathway in a cellular context using a luciferase reporter gene assay.

References

- 1. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]

- 2. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. assaygenie.com [assaygenie.com]

- 7. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Evaluation of 2-(1H-imidazol-5-yl)pyridine in A375 Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A375 cell line, derived from a human malignant melanoma, is a cornerstone in oncological research, particularly for the development of novel therapeutics against skin cancer.[1][2][3] These cells are characterized by their rapid proliferation and high tumorigenicity, making them a suitable model for in vitro screening of potential anti-cancer agents.[4][5] Compounds incorporating imidazole and pyridine moieties have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties. Several studies on related imidazole-containing compounds have demonstrated their potential to induce apoptosis and inhibit proliferation in melanoma cell lines.[1][2][4] This document provides a comprehensive guide for the in vitro evaluation of 2-(1H-imidazol-5-yl)pyridine, a novel small molecule, against the A375 human melanoma cell line. The protocols detailed herein cover essential assays to determine the compound's cytotoxic effects, its influence on apoptosis and the cell cycle, and its potential mechanism of action through the modulation of key signaling pathways.

Postulated Signaling Pathway

Based on existing literature for analogous compounds, it is hypothesized that this compound may exert its anti-cancer effects on A375 cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers, including melanoma.

References

- 1. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Sorafenib Derivatives Utilizing 2-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel series of Sorafenib derivatives. In this library of compounds, the typical N-methylpicolinamide moiety of Sorafenib is replaced with a 2-(1H-imidazol-2-yl)pyridine group. This structural modification is explored for its potential to enhance the therapeutic efficacy of Sorafenib, a multi-kinase inhibitor used in cancer therapy. The synthesized compounds have been evaluated for their inhibitory activity against BRAF kinase and their antiproliferative effects on the A375 human melanoma cell line.

Quantitative Data Summary